N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a nitrophenoxy moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step often involves the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropyl intermediate is replaced by a cyanide ion.
Coupling with the Phenoxyacetamide: The final step involves coupling the cyano-cyclopropyl intermediate with 2-(5-methyl-2-nitrophenoxy)acetamide. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., DCC) or other coupling agents under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Reduction of the Nitro Group: 2-(5-methyl-2-aminophenoxy)acetamide.
Reduction of the Cyano Group: N-(1-aminocyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenoxy moiety may participate in hydrogen bonding or π-π interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-(5-methylphenoxy)acetamide: Lacks the nitro group, which may result in different biological activity.
N-(1-cyano-1-cyclopropylethyl)-2-(2-nitrophenoxy)acetamide: The position of the nitro group is different, potentially altering its interaction with biological targets.
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-3-6-12(18(20)21)13(7-10)22-8-14(19)17-15(2,9-16)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMZITLEUHHPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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